molecular formula C14H23NO2 B12098859 (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine

(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine

Cat. No.: B12098859
M. Wt: 237.34 g/mol
InChI Key: LBRQOEWXHJCCRA-NSHDSACASA-N
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Description

(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a phenyl ring substituted with two propoxy groups at the 3 and 4 positions, and an ethanamine group attached to the 1 position in the (1S) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine typically involves the following steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of 3,4-dipropoxybenzaldehyde. This can be achieved by reacting 3,4-dihydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate.

  • Formation of the Intermediate: : The 3,4-dipropoxybenzaldehyde is then subjected to a reductive amination reaction with (S)-1-phenylethylamine. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride.

  • Final Product Formation: : The resulting intermediate is then purified, usually by recrystallization or column chromatography, to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes, depending on the conditions and reagents used.

  • Reduction: : Reduction reactions can convert the amine group to other functional groups, such as alcohols or hydrocarbons.

  • Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or hydrocarbons.

    Substitution: Produces various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its amine group makes it a candidate for binding studies with proteins and enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The propoxy groups could influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3,4-Dimethoxyphenyl)ethan-1-amine: Similar structure but with methoxy groups instead of propoxy groups.

    (1S)-1-(3,4-Diethoxyphenyl)ethan-1-amine: Similar structure but with ethoxy groups instead of propoxy groups.

    (1S)-1-(3,4-Dipropoxyphenyl)propan-1-amine: Similar structure but with a propanamine group instead of an ethanamine group.

Uniqueness

(1S)-1-(3,4-Dipropoxyphenyl)ethan-1-amine is unique due to the presence of propoxy groups, which can significantly influence its chemical and physical properties, such as solubility, reactivity, and biological activity. These differences can make it more suitable for specific applications compared to its analogs.

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

(1S)-1-(3,4-dipropoxyphenyl)ethanamine

InChI

InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3/t11-/m0/s1

InChI Key

LBRQOEWXHJCCRA-NSHDSACASA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)[C@H](C)N)OCCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)N)OCCC

Origin of Product

United States

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